3-Methyl-2-oxobutyric Acid Calcium Salt
Description
Significance as a Branched-Chain α-Keto Acid in Biological Systems
3-Methyl-2-oxobutyric acid is a branched-chain α-keto acid (BCKA), the keto analogue of the branched-chain amino acid (BCAA) valine. rupahealth.comcentaurpharma.com BCKAs, as a class of molecules, are pivotal in amino acid metabolism. nih.gov They are formed through the reversible transamination of the three BCAAs: leucine (B10760876), isoleucine, and valine. youtube.comnih.gov This initial step in BCAA catabolism is crucial for nitrogen balance and the synthesis of other amino acids and nitrogenous compounds. nih.gov
The significance of 3-methyl-2-oxobutyric acid and other BCKAs extends beyond simple catabolism. They act as important signaling molecules and are central to the communication between different tissues, such as skeletal muscle and the liver, in managing amino acid and nitrogen metabolism. nih.govnih.gov For instance, in skeletal muscle, where the initial transamination of BCAAs primarily occurs, the resulting BCKAs are released into the bloodstream. youtube.comnih.gov These can then be taken up by other tissues, like the liver, for oxidation or reamination back to their corresponding amino acids. nih.govnih.gov This interplay highlights the systemic importance of BCKAs in maintaining amino acid homeostasis. nih.gov
Furthermore, the accumulation or deficiency of BCKAs can be indicative of various metabolic states and disorders. rupahealth.com For example, elevated levels of BCKAs are a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder resulting from a deficiency in the enzyme complex responsible for their degradation. rupahealth.comwikipedia.org This underscores the critical role of maintaining appropriate concentrations of BCKAs, including 3-methyl-2-oxobutyric acid, for normal physiological function.
Overview of its Central Role in Metabolic Pathways
3-Methyl-2-oxobutyric acid, as the keto acid of valine, is a central intermediate in the BCAA metabolic pathway. rupahealth.comumaryland.edu The catabolism of BCAAs is a multi-step process that occurs within the mitochondria. wikipedia.orgyoutube.com
The metabolic journey of 3-methyl-2-oxobutyric acid begins with the transamination of valine, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). youtube.comnih.gov This reversible reaction transfers the amino group from valine to α-ketoglutarate, forming glutamate (B1630785) and 3-methyl-2-oxobutyric acid (α-ketoisovalerate). youtube.comnih.gov
The subsequent and irreversible step is the oxidative decarboxylation of 3-methyl-2-oxobutyric acid. youtube.comwikipedia.org This reaction is catalyzed by the multi-subunit mitochondrial enzyme complex known as the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.orgyoutube.com The BCKDC converts 3-methyl-2-oxobutyric acid into isobutyryl-CoA. wikipedia.org This step is a critical, rate-limiting point in BCAA catabolism. nih.gov From isobutyryl-CoA, a series of further enzymatic reactions eventually leads to the formation of succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle), thereby allowing the carbon skeleton of valine to be used for energy production. youtube.com Because its metabolism leads to a precursor for gluconeogenesis, valine is considered a glucogenic amino acid. youtube.com
The metabolism of BCKAs is mutually competitive, meaning the presence of one can inhibit the metabolism of others. nih.gov For instance, research has shown that α-ketoisocaproate (the keto acid of leucine) metabolism can be inhibited by α-ketoisovalerate. nih.gov This interaction highlights the intricate regulation and balance within the BCAA metabolic network.
Historical Context of Research on Branched-Chain α-Keto Acids
Research into branched-chain amino and α-keto acids has a history stretching back several decades, with foundational studies emerging in the 1970s and 1980s. These early investigations were crucial in elucidating the fundamental pathways of BCAA catabolism and the roles of their corresponding keto analogues.
Studies from this era, often using isolated perfused organs like the rat kidney and liver cells, began to map out the processes of transamination and oxidation. nih.govnih.govportlandpress.com For example, research published in the late 1970s and early 1980s explored the metabolism of various BCKAs in isolated rat liver cells, demonstrating their rapid conversion to products like ketone bodies and examining the competitive nature of their metabolism. nih.gov Work from 1984 on the isolated perfused rat kidney provided key insights, showing that at physiological concentrations, the rate of transamination of branched-chain amino and keto acids was greater than their rate of oxidation. nih.govportlandpress.com
This period also saw the identification and characterization of the key enzymes involved, particularly the branched-chain α-keto acid dehydrogenase complex (BCKDC). nih.gov The discovery that the activity of this complex could be regulated, for instance by phosphorylation, was a significant advancement. nih.gov These pioneering studies laid the groundwork for understanding how BCAA and BCKA metabolism is controlled and integrated at the cellular and organismal level, and they opened the door to investigating the implications of these pathways in various physiological and pathological conditions, such as liver disease and inherited metabolic disorders. rupahealth.comnih.gov
Compound Information Table
| Compound Name | Other Names |
| 3-Methyl-2-oxobutyric Acid Calcium Salt | α-Ketoisovaleric acid calcium salt, Calcium α-ketovaline, Calcium 3-methyl-2-oxobutanoate (B1236294) chemimpex.comcymitquimica.comnih.gov |
| Valine | L-valine wikipedia.org |
| Leucine | L-leucine wikipedia.org |
| Isoleucine | L-isoleucine wikipedia.org |
| α-Ketoisocaproate | Ketoleucine nih.gov |
| α-Keto-β-methylvalerate | - |
| Isobutyryl-CoA | - |
| Succinyl-CoA | - |
| α-Ketoglutarate | - |
| Glutamate | - |
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H14CaO6 | chemimpex.comnih.gov |
| Molecular Weight | 270.29 g/mol | chemimpex.comscbt.com |
| Appearance | White or almost white crystalline powder | chemimpex.com |
| CAS Number | 51828-94-5 | chemimpex.com |
| Melting Point | > 300 °C | chemimpex.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
calcium;3-methyl-2-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3H,1-2H3,(H,7,8);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZGMVJQWNJKCI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14CaO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Pathways and Interconversions of 3 Methyl 2 Oxobutyric Acid
Integration within Branched-Chain Amino Acid (BCAA) Metabolism
3-Methyl-2-oxobutyric acid is intrinsically linked to the metabolism of branched-chain amino acids—valine, leucine (B10760876), and isoleucine. nih.gov These essential amino acids are either utilized for protein synthesis or catabolized for energy. nih.gov
The initial step in the catabolism of BCAAs is a reversible process known as transamination, catalyzed by branched-chain aminotransferases (BCATs). nih.govnih.gov In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, forming glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA). nih.gov Specifically, valine is transaminated to 3-methyl-2-oxobutyric acid (also referred to as ketoisovaleric acid or KIV). nih.gov This reaction is bidirectional, meaning that 3-methyl-2-oxobutyric acid can be converted back to valine by acquiring an amino group. nih.govnih.gov This reversibility is crucial for maintaining a balance between BCAA and BCKA pools in the body. nih.gov Studies in isolated perfused rat kidneys have demonstrated that increasing the concentration of 3-methyl-2-oxobutanoate (B1236294) leads to a rise in valine concentration. nih.govnih.gov
Following its formation, 3-methyl-2-oxobutyric acid is a key intermediate in the catabolic pathway of BCAAs. nih.govnih.gov It undergoes irreversible oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism. nih.govnih.gov This reaction converts 3-methyl-2-oxobutyric acid into isobutyryl-CoA. nih.gov The subsequent breakdown of isobutyryl-CoA ultimately yields propionyl-CoA. nih.gov
Conversely, in anabolic processes, 3-methyl-2-oxobutyric acid can serve as a precursor for the synthesis of valine through the reversible transamination reaction mentioned earlier. nih.govnih.gov This allows the body to synthesize valine when it is needed, provided there is a sufficient supply of amino groups.
Involvement in Nitrogen Metabolism and Ammonia (B1221849) Homeostasis
The metabolic fate of 3-methyl-2-oxobutyric acid is closely tied to the body's nitrogen balance and the management of ammonia, a toxic byproduct of amino acid breakdown.
Through the reversible transamination process, 3-methyl-2-oxobutyric acid can accept an amino group, often from glutamate, to form valine. nih.govnih.gov This process effectively recycles amino groups, making them available for the synthesis of new amino acids. This is particularly important in conditions where protein intake is restricted, as it allows for the conservation of essential nitrogenous compounds.
Connections to Other Central Metabolic Pathways
The metabolism of 3-methyl-2-oxobutyric acid is not confined to BCAA pathways but intersects with other fundamental metabolic processes.
The catabolism of 3-methyl-2-oxobutyric acid ultimately produces propionyl-CoA. nih.gov Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the citric acid cycle (Krebs cycle). The citric acid cycle is a central hub of cellular metabolism, responsible for generating energy in the form of ATP and providing precursors for various biosynthetic pathways. opentextbc.ca
Links to Energy Metabolism and the Tricarboxylic Acid Cycle
The breakdown of valine generates 3-methyl-2-oxobutyric acid, which can then be further metabolized to enter the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production. nih.gov The conversion of 3-methyl-2-oxobutyric acid is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC), a multi-enzyme complex that requires several B vitamins as cofactors, including thiamin (B1), riboflavin (B1680620) (B2), niacin (B3), and pantothenic acid (B5), as well as lipoic acid. healthmatters.io This reaction yields isobutyryl-CoA.
Subsequent enzymatic reactions convert isobutyryl-CoA into propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is ultimately converted to succinyl-CoA. Succinyl-CoA is a direct intermediate of the TCA cycle, and its entry into the cycle contributes to the generation of reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation and ATP synthesis. nih.gov
However, disruptions in this metabolic sequence can have significant consequences for energy homeostasis. For instance, in conditions where the BCKDC enzyme complex is deficient, such as Maple Syrup Urine Disease (MSUD), 3-methyl-2-oxobutyric acid and other branched-chain keto acids accumulate. rupahealth.comhmdb.ca High levels of these metabolites can interfere with mitochondrial function and compromise energy metabolism. hmdb.cahmdb.ca Specifically, elevated α-ketoisovaleric acid can inhibit pyruvate (B1213749) metabolism and the malate-aspartate shuttle, further disrupting cellular energy production. healthmatters.iohmdb.ca
Table 1: Key Enzymes and Metabolic Links to the TCA Cycle
| Metabolite/Process | Key Enzyme(s) | Metabolic Role | Link to TCA Cycle |
| Valine Catabolism | Branched-chain aminotransferase | Converts valine to 3-methyl-2-oxobutyric acid. | Indirect |
| 3-Methyl-2-oxobutyric acid Decarboxylation | Branched-chain α-keto acid dehydrogenase complex (BCKDC) | Converts 3-methyl-2-oxobutyric acid to isobutyryl-CoA. | Indirect |
| Propionyl-CoA Formation | Various enzymes | Converts isobutyryl-CoA to propionyl-CoA. | Indirect |
| Succinyl-CoA Synthesis | Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, Methylmalonyl-CoA mutase | Converts propionyl-CoA to succinyl-CoA. | Direct |
| TCA Cycle | Various | Oxidizes succinyl-CoA for energy production. | Central Pathway |
Interplay with Carbohydrate Metabolism
3-Methyl-2-oxobutyric acid is classified as a glucogenic compound, meaning it can serve as a precursor for the synthesis of glucose through the process of gluconeogenesis. nih.govwikipedia.org This metabolic capability provides a direct link between the catabolism of the amino acid valine and the maintenance of blood glucose levels, which is particularly important during periods of fasting or starvation. wikipedia.orgnih.gov
The pathway to glucose synthesis from 3-methyl-2-oxobutyric acid involves its conversion to propionyl-CoA and subsequently to succinyl-CoA, as described in the previous section. Succinyl-CoA can then be converted to malate (B86768), which is transported out of the mitochondria and into the cytosol. In the cytosol, malate is converted to oxaloacetate, a key substrate for the gluconeogenic enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), which catalyzes a rate-limiting step in glucose synthesis. medbullets.com
Research in perfused rat livers has demonstrated that the rate of gluconeogenesis from α-ketoisovalerate is subject to regulation by other metabolic substrates. nih.gov For instance, the presence of fatty acids like oleate (B1233923) can inhibit both the decarboxylation of α-ketoisovalerate and its conversion to glucose. nih.gov Conversely, high concentrations of α-ketoisovalerate itself have been shown to potentially inhibit gluconeogenesis, indicating a complex regulatory interplay. healthmatters.io This highlights the intricate balance and feedback mechanisms that govern the flow of metabolites between amino acid catabolism and carbohydrate synthesis.
Table 2: Research Findings on the Regulation of Gluconeogenesis from α-Ketoisovalerate in Perfused Rat Livers
| Added Substrate | Effect on α-Ketoisovalerate Decarboxylation | Effect on Glucose Production |
| β-hydroxybutyrate | Stimulated | Inhibited |
| Acetate | Stimulated | Inhibited |
| Oleate | Inhibited | Inhibited |
Source: Data compiled from studies on perfused rat livers. nih.gov
Biosynthesis of Related Metabolites and Bioactive Compounds
Beyond its role in catabolic pathways, 3-methyl-2-oxobutyric acid serves as a critical starting material for the anabolic synthesis of other essential molecules. umaryland.eduresearchgate.net Its carbon skeleton is utilized in various biosynthetic pathways, particularly in microorganisms, leading to the formation of amino acids and vitamins. nih.govmedchemexpress.com
Precursor Role in Specific Biochemical Syntheses (e.g., Pantothenic Acid in Microorganisms)
One of the most significant biosynthetic roles of 3-methyl-2-oxobutyric acid is as a direct precursor to pantothenic acid (Vitamin B5) in microorganisms such as Escherichia coli. medchemexpress.commedchemexpress.com Pantothenic acid is a component of coenzyme A (CoA), a vital cofactor for a vast number of metabolic reactions, including the synthesis of fatty acids and the oxidation of pyruvate in the TCA cycle. oregonstate.edu
The biosynthesis of pantothenic acid begins with the hydroxymethylation of 3-methyl-2-oxobutyric acid (α-ketoisovalerate). This reaction is catalyzed by the enzyme ketopantoate hydroxymethyltransferase, which adds a hydroxymethyl group from 5,10-methylenetetrahydrofolate to α-ketoisovalerate, forming ketopantoate. wikipedia.org Ketopantoate is then reduced to pantoate, which is subsequently condensed with β-alanine to form pantothenic acid. The gene encoding ketopantoate hydroxymethyltransferase, panB, is a key element in this pathway. google.com
In addition to its role in pantothenate synthesis, 3-methyl-2-oxobutyric acid is the immediate precursor for the synthesis of the amino acid L-valine. researchgate.netnih.gov This conversion is typically accomplished through a transamination reaction, where an amino group is transferred to 3-methyl-2-oxobutyric acid, a reaction catalyzed by branched-chain amino acid aminotransferases. researchgate.net
Table 3: Biosynthetic Products Derived from 3-Methyl-2-oxobutyric Acid
| Biosynthetic Product | Key Enzyme | Organism/System | Significance of Product |
| Ketopantoate | Ketopantoate hydroxymethyltransferase | Microorganisms (e.g., E. coli) | Intermediate in pantothenic acid synthesis. wikipedia.org |
| Pantothenic Acid (Vitamin B5) | Pantothenate synthetase (and other enzymes) | Microorganisms (e.g., E. coli) | Component of Coenzyme A, essential for metabolism. medchemexpress.comoregonstate.edu |
| L-Valine | Branched-chain amino acid aminotransferase | Various organisms | Essential amino acid for protein synthesis. researchgate.netnih.gov |
Enzymology and Biochemical Regulation
Interactions with the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The principal enzyme responsible for the catabolism of 3-methyl-2-oxobutyric acid is the branched-chain α-keto acid dehydrogenase complex (BCKDC). wikiwand.com This large, multi-subunit enzyme complex is located on the inner mitochondrial membrane and catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxobutyric acid. wikipedia.orgwikiwand.com This step is a committed and rate-limiting step in the breakdown of BCAAs. mdpi.com
The BCKDC is a member of the α-ketoacid dehydrogenase complex family, which also includes the pyruvate (B1213749) dehydrogenase complex (PDHC) and the α-ketoglutarate dehydrogenase complex (OGDC). wikiwand.combmrservice.com The BCKDC consists of three catalytic components: a dehydrogenase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide (B1198117) dehydrogenase (E3). alchetron.com
The BCKDC exhibits broad substrate specificity, acting on the α-keto acids derived from all three BCAAs: L-leucine (α-ketoisocaproate), L-isoleucine (α-keto-β-methylvalerate), and L-valine (3-methyl-2-oxobutyric acid, or α-ketoisovalerate). wikipedia.org It can also oxidize other substrates like 4-methylthio-2-oxobutyrate and 2-oxobutyrate. wikipedia.orgnih.govnih.gov
Kinetic studies have been performed to determine the affinity and reaction velocity of BCKDC for its various substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). In a thiamin-responsive maple syrup urine disease (MSUD) patient, the mutant BCKA dehydrogenase showed a significantly higher K0.5 (a value analogous to Km for allosteric enzymes) for α-ketoisovalerate (7 mM) compared to the normal enzyme (0.05 mM), indicating a reduced affinity for the substrate. nih.gov The presence of thiamin pyrophosphate (TPP) lowered this K0.5 value to 4 mM. nih.gov
Highly purified branched-chain 2-oxo acid dehydrogenase complex (BCOADC) was found to oxidize 4-methylthio-2-oxobutyrate and 2-oxobutyrate with Km values of 67 µM and 18 µM, respectively. nih.gov The Vmax for the oxidation of these substrates was 27% and 53%, respectively, of the Vmax for 3-methyl-2-oxobutyrate. nih.govnih.gov
Table 1: Kinetic Parameters of Branched-Chain 2-Oxo Acid Dehydrogenase Complex (BCOADC) for Various Substrates
| Substrate | Km (µM) | Relative Vmax (%) |
| 3-Methyl-2-oxobutyrate | - | 100 |
| 4-Methylthio-2-oxobutyrate | 67 | 27 |
| 2-Oxobutyrate | 18 | 53 |
Data sourced from studies on highly purified BCOADC. nih.govnih.gov
The oxidative decarboxylation of 3-methyl-2-oxobutyric acid by BCKDC is a multi-step process that converts it into isobutyryl-CoA. wikiwand.com This reaction involves the coordinated action of the E1, E2, and E3 subunits and several cofactors. wikipedia.org
The mechanism proceeds as follows:
Decarboxylation (E1 subunit) : 3-methyl-2-oxobutyric acid (α-ketoisovalerate) binds to thiamine (B1217682) pyrophosphate (TPP), a cofactor of the E1 subunit. The α-keto acid is then decarboxylated, releasing CO2. alchetron.comwikipedia.org
Oxidative Transfer (E1 to E2) : The resulting hydroxyethyl (B10761427) group is oxidized and transferred to a lipoamide (B1675559) cofactor on the E2 subunit (dihydrolipoyl transacylase). This forms an acylated lipoyl arm, and TPP is regenerated. alchetron.com
Acyl Group Transfer to CoA (E2 subunit) : The acyl group (isobutyryl) is transferred from the lipoyl arm to Coenzyme A (CoA), forming isobutyryl-CoA and leaving a reduced lipoyl arm. alchetron.com
Reoxidation of Lipoamide (E3 subunit) : The reduced lipoyl arm of E2 swings to the active site of the E3 subunit (dihydrolipoamide dehydrogenase). Here, the lipoamide is re-oxidized by FAD (flavin adenine (B156593) dinucleotide), which is reduced to FADH2. alchetron.com
Regeneration of FAD (E3 subunit) : The FADH2 is re-oxidized back to FAD by transferring electrons to NAD+ (nicotinamide adenine dinucleotide), which is reduced to NADH. alchetron.com
This intricate process effectively links the degradation of branched-chain amino acids to energy production through the generation of NADH.
Regulation by Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK)
The activity of the BCKDC is tightly regulated to maintain BCAA homeostasis. wikipedia.org This regulation is primarily achieved through a reversible phosphorylation cycle mediated by a specific kinase, branched-chain α-keto acid dehydrogenase kinase (BDK), and a phosphatase. mdpi.comnih.gov BDK is a mitochondrial protein kinase that specifically phosphorylates and inactivates the BCKDC. wikipedia.orgreactome.org
BDK inactivates the BCKDC by phosphorylating the E1α subunit at specific serine residues. nih.govresearchgate.net This phosphorylation event introduces a bulky, negatively charged phosphate (B84403) group, which is thought to induce a conformational change that hinders the substrate from accessing the active site, thereby inactivating the entire complex. nih.gov The BDK that is bound to the E2 core of the complex is considered the active form of the kinase. nih.govsigmaaldrich.com
The inactivation of BCKDC is reversible. A specific phosphatase, identified as protein phosphatase, Mg2+/Mn2+-dependent, 1K (PPM1K), also known as branched-chain α-ketoacid dehydrogenase phosphatase (BDP), catalyzes the dephosphorylation and reactivation of the BCKDC. nih.govresearchgate.net This phosphatase removes the phosphate groups from the E1α subunit, restoring the enzyme's catalytic activity. nih.gov The binding of the phosphatase to the E2 core of the BCKDC enhances its dephosphorylation activity. nih.gov
The phosphorylation state of BCKDC, and thus its activity, is a critical control point for the metabolic flux through the BCAA catabolic pathway. nih.gov The activity of BDK is inversely correlated with the activity of the BCKDC; when BDK activity is high, BCKDC is phosphorylated and inactivated, leading to a decrease in BCAA catabolism and an accumulation of BCAAs and their corresponding BCKAs. wikipedia.orgnih.gov Conversely, when BDK activity is low, BCKDC is predominantly in its dephosphorylated, active state, which promotes the breakdown of BCAAs. nih.gov
The expression and activity of BDK are tissue-specific and responsive to various nutritional and hormonal signals. wikipedia.orgnih.gov For example, liver cells have the lowest concentration of BDK, resulting in high BCKDC activity, whereas skeletal muscle has the highest BDK concentration. wikipedia.org Insulin (B600854) has been reported to up-regulate BDK, while glucocorticoids can down-regulate its expression. nih.gov Therefore, the regulation of BCKDC by BDK and its counteracting phosphatase provides a sophisticated mechanism to control BCAA levels in response to the body's metabolic needs. mdpi.comresearchgate.net
Other Associated Enzymatic Reactions
While the primary metabolic route for 3-methyl-2-oxobutyric acid is through the BCKDC, it can participate in other enzymatic reactions. In Escherichia coli, 3-methyl-2-oxobutanoic acid serves as a precursor in the synthesis of pantothenic acid (Vitamin B5). medchemexpress.com It can also be involved in transamination reactions. In isolated perfused rat kidneys, an increase in the perfusate concentration of 3-methyl-2-oxobutanoate (B1236294) led to a rise in the perfusate valine concentration, indicating that the keto acid was being transaminated back to the amino acid. nih.gov Furthermore, the enzyme 2-dehydropantoate (B1214580) aldolase (B8822740) can catalyze the reversible reaction of 2-Dehydropantoate to form 3-Methyl-2-oxobutanoic acid and formaldehyde. kegg.jp
Allosteric Regulation and Enzyme Modulation by 3-Methyl-2-oxobutyric Acid
The metabolic pathways involving 3-Methyl-2-oxobutyric acid are subject to intricate regulatory mechanisms to ensure that the production of downstream products matches the cell's needs. One of the key regulatory nodes is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase. rcsb.orgnih.govnih.gov This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine (B10760876), and isoleucine, pathways that produce 3-Methyl-2-oxobutyric acid as an intermediate. rcsb.orgnih.govnih.gov
AHAS is a classic example of an enzyme regulated by feedback inhibition, where the end products of the pathway bind to the enzyme at an allosteric site, a site distinct from the active site, to modulate its activity. wikipedia.orgrcsb.org In this case, high concentrations of valine, leucine, and isoleucine inhibit AHAS activity, thus downregulating their own synthesis. rcsb.orgnih.gov
Table 3: Regulatory Influence on Acetohydroxyacid Synthase (AHAS)
| Regulatory Molecule(s) | Enzyme Regulated | Type of Regulation | Mechanism |
| Valine, Leucine, Isoleucine | Acetohydroxyacid synthase (AHAS) | Allosteric Inhibition (Feedback) | Binding to regulatory subunits, causing a conformational change that reduces catalytic activity. rcsb.org |
| Pathway Intermediates (including 3-Methyl-2-oxobutyric acid) | Acetohydroxyacid synthase (AHAS) | Modulation | Contribute to the overall metabolic flux and can influence the binding of primary allosteric effectors. nih.gov |
Synthetic Chemistry and Derivatization Strategies
Academic Synthesis of 3-Methyl-2-oxobutyric Acid and its Calcium Salt
The creation of 3-methyl-2-oxobutyric acid and its corresponding calcium salt can be achieved through both traditional chemical reactions and more modern biocatalytic routes.
Historically, the industrial synthesis of α-keto acids has involved several chemical processes. These include the hydrolysis of various precursors such as acyl cyanides, oxime esters, ethyl esters of oxalo acids, and azlactones. nih.gov Another established method involves the reaction of Grignard reagents with diethyloxamates followed by hydrolysis. nih.gov However, many of these conventional methods are falling out of favor due to their reliance on harsh reaction conditions, the use of toxic chemicals like cyanides, and the generation of significant chemical waste. nih.gov
A more modern approach to synthesizing a related compound, 3,3-dimethyl-2-oxobutyric acid, involves a multi-step process starting from 3,3-dimethylbutyric acid. google.com This process includes a halogenation reaction, followed by hydrolysis, and then a final oxidation step using an oxidant in the presence of a TEMPO catalyst, concluded by acidification to yield the final product. google.com This method is noted for avoiding the use of costly and environmentally harmful noble metal catalysts. google.com The free acid, 3-methyl-2-oxobutyric acid, can be converted to its calcium salt through a neutralization reaction with a suitable calcium base, such as calcium hydroxide (B78521) or calcium carbonate.
Chemo-enzymatic and biocatalytic methods represent a greener and more efficient alternative to traditional chemical synthesis for producing α-keto acids. nih.govnih.gov These methods often utilize enzymes like L-amino acid oxidases (L-AAOs) or L-amino acid deaminases (L-AADs) to perform oxidative deamination on a corresponding L-amino acid precursor. nih.gov
For 3-methyl-2-oxobutyric acid (α-ketoisovaleric acid), the natural precursor is the amino acid L-valine. iupac.orgnih.gov The enzymatic reaction converts L-valine into the desired α-keto acid, along with ammonia (B1221849) and, in the case of oxidases, hydrogen peroxide. nih.gov Researchers have focused on engineering these enzymes through techniques like directed evolution to improve their stability, activity, and yield for industrial-scale production of various α-keto acids. nih.gov For instance, L-amino acid deaminase from Proteus species has shown good performance in whole-cell biocatalyst systems for producing α-keto acids like α-ketoisovalerate. nih.gov This biocatalytic approach is highly specific and avoids the harsh conditions and hazardous waste associated with conventional synthesis. nih.gov
The biosynthesis of 2-ketoisovalerate from pyruvate (B1213749) in organisms like Ralstonia eutropha involves a three-enzyme pathway: acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), and dihydroxyacid dehydratase (DHAD). nih.gov
Preparation of Labeled Analogues for Tracer Studies
Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to trace the fate of specific molecules within complex biological systems.
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. nih.govyoutube.com This method involves feeding cells a substrate, such as glucose or an amino acid, that has been enriched with a stable isotope like Carbon-13 (¹³C). nih.gov By analyzing the pattern of ¹³C incorporation into downstream metabolites like 3-methyl-2-oxobutanoate (B1236294), researchers can deduce the activity of various metabolic routes. youtube.comyoutube.com
The synthesis of isotopically labeled 3-methyl-2-oxobutyric acid often starts with a labeled precursor. For example, to create a ¹³C-labeled version, one could start with ¹³C-labeled L-valine and use the enzymatic methods described previously. Alternatively, chemical synthesis can be employed. A method for creating enantiomerically enriched (R)-¹³C-labeled 2-aminoisobutyric acid involved the alkylation of a derivative of L-alanine with ¹³CH₃I (methyl iodide). beilstein-journals.org Similar strategies could be adapted for synthesizing labeled α-ketoisovaleric acid.
These labeled tracers are critical for understanding cellular metabolism in various conditions, such as in cancer cells, which often exhibit altered metabolic pathways. nih.gov The choice of tracer, for instance, using uniformly labeled [U-¹³C]glutamine or specifically labeled [1,2-¹³C]glucose, allows for the precise quantification of fluxes through pathways like the TCA cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. nih.govnorthwestern.edu
Derivatization for Enhanced Analytical Detection
Due to the inherent properties of α-keto acids, direct analysis by methods like gas chromatography (GC) is often challenging. Their polarity and low volatility necessitate a chemical modification step known as derivatization to improve their chromatographic behavior and detection sensitivity. sigmaaldrich.com
For GC analysis, the most common derivatization techniques are silylation and alkylation. colostate.edu Silylation replaces active hydrogens on the carboxylic acid and ketone groups with a nonpolar trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and thermally stable. sigmaaldrich.comgcms.cz
Common silylating agents include:
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) : A powerful silylating agent often used with a catalyst like trimethylchlorosilane (TMCS). The reaction typically involves heating the dried analyte with the reagent. sigmaaldrich.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) : This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Alkylation, particularly esterification of the carboxylic acid group, is another widely used method. colostate.edu Reagents like diazomethane (B1218177) or those that form methyl esters (e.g., MeOH/BF₃) can be employed. colostate.edu For compounds with ketone groups, oximation using reagents like o-alkylhydroxylamine HCl can be performed to derivatize the carbonyl group. gcms.cz
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to enhance ionization efficiency, often by introducing a readily ionizable group. nih.gov This is particularly useful for increasing sensitivity in positive ion mode. nih.govnii.ac.jp Reagents for LC-MS can include those that add a permanent positive charge, such as Girard's reagent T (GT), which has been shown to dramatically increase sensitivity for short-chain fatty acids. nih.gov
The table below summarizes common derivatization approaches for carboxylic and keto acids.
| Analytical Method | Derivatization Type | Reagent(s) | Target Functional Group(s) | Purpose |
| Gas Chromatography (GC) | Silylation | BSTFA, MTBSTFA | Carboxylic Acid, Hydroxyl | Increase volatility, thermal stability sigmaaldrich.comcolostate.edusigmaaldrich.com |
| Gas Chromatography (GC) | Alkylation (Esterification) | Diazomethane, MeOH/BF₃ | Carboxylic Acid | Increase volatility colostate.edu |
| Gas Chromatography (GC) | Oximation | O-Methylhydroxylamine HCl | Ketone | Increase volatility, stability gcms.cz |
| Liquid Chromatography (LC-MS) | Charge Reversal/Tagging | Girard's Reagent T (GT), 2-Nitrosopyridine | Carboxylic Acid, Ketone | Enhance ionization efficiency, improve sensitivity nih.govnih.gov |
The selection of the appropriate derivatization reagent and reaction conditions depends on the specific analytical goals, the complexity of the sample matrix, and the instrumentation available. gcms.czjfda-online.com
Biological Roles and Research Models of 3 Methyl 2 Oxobutyric Acid
Investigations in Prokaryotic and Eukaryotic Model Organisms
3-Methyl-2-oxobutyric acid, also known as α-ketoisovaleric acid, is a branched-chain keto acid (BCKA) that serves as a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine. Its roles have been investigated in various model organisms, providing fundamental insights into its metabolic functions.
Research in both prokaryotic and eukaryotic microorganisms has elucidated the position of 3-methyl-2-oxobutyric acid within central metabolic pathways. nih.gov In the bacterium Escherichia coli, it is recognized as an endogenous metabolite and a precursor in the biosynthesis of pantothenic acid (Vitamin B5). nih.govmedchemexpress.commedchemexpress.com The metabolism of 3-methyl-2-oxobutyric acid is closely linked to pyruvate (B1213749) metabolism. nih.gov As a structural analog of pyruvate, it can act as a substrate for acetohydroxyacid synthase (AHAS) isozymes, which are crucial enzymes in the BCAA synthesis pathway. nih.gov
In the baker's yeast Saccharomyces cerevisiae, 3-methyl-2-oxobutyric acid is a naturally produced metabolite, particularly as a byproduct of the valine and leucine (B10760876) biosynthetic pathways during bioethanol fermentation. nih.govnih.gov This keto acid is an intermediate in the Ehrlich pathway, which is responsible for the production of fusel alcohols. nih.gov Metabolic engineering studies in S. cerevisiae have focused on enhancing the production of 3-methyl-1-butanol (a derivative of 3-methyl-2-oxobutyric acid) by manipulating genes within the BCAA pathways. nih.govresearchgate.net Strategies have included overexpressing key enzymes such as Ilv2, Ilv3, and Ilv5, and expressing mutated versions of regulatory proteins like Leu3 to increase the metabolic flux towards 3-methyl-2-oxobutyric acid. nih.govnih.gov
| Organism | Metabolic Role | Key Enzymes/Pathways Involved | Research Findings |
|---|---|---|---|
| Escherichia coli | Endogenous metabolite; Precursor for Pantothenic Acid (Vitamin B5). medchemexpress.commedchemexpress.com | Acetohydroxyacid synthase (AHAS) isozymes; Pyruvate metabolism. nih.gov | Acts as a substrate analog to pyruvate, participating in BCAA synthesis. nih.gov |
| Saccharomyces cerevisiae | Intermediate in the Ehrlich pathway; Byproduct of bioethanol fermentation. nih.govnih.gov | Valine and Leucine biosynthetic pathways (Ilv and Leu enzymes). nih.gov | Metabolic engineering can increase its production for valuable chemical synthesis. nih.govresearchgate.net |
The gut microbiota plays a significant role in metabolizing dietary compounds, including amino acids, which can influence host health. frontiersin.orgnih.gov 3-methyl-2-oxobutyric acid is a metabolite linked to the gut microbiome's processing of BCAAs. nih.gov Research has identified a significant correlation between the abundance of specific gut bacteria and the concentration of this keto acid. nih.gov
A study involving patients undergoing hepatectomy for hepatitis B virus-related hepatocellular carcinoma found a significant link between the gut microbe Klebsiella and 3-methyl-2-oxobutanoic acid. nih.gov In patients who developed post-hepatectomy liver failure, there was a notable increase in Klebsiella abundance and a corresponding decrease in the levels of 3-methyl-2-oxobutanoic acid in both fecal and serum samples. nih.gov This suggests that an imbalance in the gut microflora can alter BCAA metabolism, and that 3-methyl-2-oxobutanoic acid may be an important indicator of gut dysbiosis and its potential impact on liver function. nih.govnih.gov The interaction is bidirectional, as medications and host health status can also alter the gut microbiota, which in turn affects the profile of metabolites like 3-methyl-2-oxobutyric acid. youtube.com
Role in Mammalian Systems and Organ-Specific Metabolism
In mammals, the metabolism of 3-methyl-2-oxobutyric acid and other BCKAs is distributed across various organs, each contributing uniquely to its homeostasis. The catabolism is initiated by a reversible transamination of valine (primarily in muscle) to form 3-methyl-2-oxobutyric acid, followed by its irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. rupahealth.comwikipedia.org
The liver is a central site for BCAA and BCKA metabolism, although it has a lower capacity for the initial transamination step compared to muscle. However, the liver possesses high activity of the BCKDH complex, enabling it to efficiently catabolize BCKAs that arrive from peripheral tissues. rupahealth.com Clinical research has highlighted the importance of hepatic metabolism of this compound. In patients with HBV-related hepatocellular carcinoma, a decrease in serum and fecal 3-methyl-2-oxobutanoic acid was associated with an increase in the gut bacterium Klebsiella and the onset of post-hepatectomy liver failure, pointing to a hepato-enteric axis involving BCAA metabolism. nih.gov
The kidneys play a significant role in the metabolism and regulation of 3-methyl-2-oxobutyric acid. nih.gov Studies using isolated perfused rat kidneys have shown that the kidney releases substantial amounts of this keto acid. nih.gov The rate of its oxidation by the kidney increases linearly as its concentration in the perfusate rises. nih.gov However, at physiological concentrations, the rate of transamination (the reversible conversion between valine and its keto acid) in the kidney is greater than the rate of its irreversible oxidation. nih.gov This indicates that the kidney is actively involved in the inter-organ exchange and balance of BCAAs and their corresponding keto acids. nih.gov In conditions such as uremia, the regulation of BCKA levels is altered, further underscoring the kidney's role in their homeostasis. ebi.ac.uk
Muscle tissue is the primary site for the transamination of BCAAs, including the conversion of valine to 3-methyl-2-oxobutyric acid. The resulting keto acid can then be either further metabolized locally or released into circulation for uptake by other organs like the liver and kidney. nih.gov
In the brain, the metabolism of BCKAs is critical, and its disruption can have severe neurological consequences. High concentrations of 3-methyl-2-oxobutyric acid and other BCKAs can be neurotoxic. medchemexpress.com Research has shown that 3-methyl-2-oxobutanoic acid can induce convulsions in animal models by affecting both GABAergic and glutamatergic neurotransmitter systems. medchemexpress.com In metabolic disorders like Maple Syrup Urine Disease (MSUD), where the BCKDH complex is deficient, BCKAs accumulate in the brain. This accumulation can lead to a depletion of other crucial metabolites like glutamate (B1630785), compromising brain energy metabolism and protein synthesis, resulting in severe neurological damage. Under certain physiological states, such as fasting, the brain can adapt to use ketone bodies, including α-keto acids, as an alternative energy source to glucose. wikipedia.org
| Organ | Primary Metabolic Function | Key Research Findings |
|---|---|---|
| Liver | Catabolism of BCKAs via the BCKDH complex. rupahealth.com | Decreased levels are associated with gut dysbiosis and post-hepatectomy liver failure. nih.gov |
| Kidney | Regulation of BCKA levels through oxidation and transamination. nih.gov | Releases significant amounts of the keto acid; transamination rates exceed oxidation at physiological levels. nih.gov |
| Muscle | Primary site of BCAA transamination to produce BCKAs. nih.gov | Initiates the catabolism of valine to 3-methyl-2-oxobutyric acid. |
| Brain | Utilization as an energy source; site of neurotoxicity in metabolic disorders. wikipedia.org | High levels can induce convulsions and deplete essential metabolites like glutamate. medchemexpress.com |
Biomarker Potential and Role in Metabolic Dysregulation Research
3-Methyl-2-oxobutyric acid, also known as α-ketoisovaleric acid, is a critical intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. rupahealth.comhealthmatters.io Its concentration in biological fluids serves as a significant biomarker in the investigation of various metabolic dysregulations.
Association with Metabolic Disorders Characterized by α-Keto Acid Accumulation (e.g., Maple Syrup Urine Disease)
The most prominent association of 3-methyl-2-oxobutyric acid is with Maple Syrup Urine Disease (MSUD). rupahealth.com MSUD is a rare, inherited metabolic disorder caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKD) complex. medscape.comrarediseases.org This enzyme complex is essential for the breakdown of the three BCAAs: leucine, isoleucine, and valine. medscape.com
In individuals with MSUD, the impaired function of the BCKD complex leads to the accumulation of BCAAs and their corresponding branched-chain keto-acids (BCKAs) in the blood, urine, and other tissues. healthmatters.io Specifically, valine catabolism is halted, causing a buildup of its toxic by-product, 3-methyl-2-oxobutyric acid. rupahealth.comhealthmatters.io The brain concentrations of BCKAs in individuals with MSUD can be 10 to 20 times higher than normal. healthmatters.io This accumulation is neurotoxic and leads to metabolic acidosis, a condition where the blood pH drops below 7.35. healthmatters.io
The clinical manifestations of classic MSUD appear within days of birth and include poor feeding, lethargy, vomiting, and a distinctive maple syrup odor in the urine and earwax. medscape.comrarediseases.orgclevelandclinic.org Without treatment, the condition progresses to severe neurological damage, seizures, coma, and can be fatal. rarediseases.orgclevelandclinic.org The buildup of 3-methyl-2-oxobutyric acid and other BCKAs is a primary contributor to the encephalopathy and progressive neurodegeneration seen in untreated patients. medscape.com Therefore, measuring the levels of this α-keto acid is a cornerstone in the diagnosis and monitoring of MSUD. rupahealth.com
Table 1: 3-Methyl-2-oxobutyric Acid in Maple Syrup Urine Disease (MSUD)
| Feature | Description | Reference |
|---|---|---|
| Metabolic Role | Intermediate in the breakdown of the branched-chain amino acid valine. | rupahealth.comhealthmatters.io |
| Enzymatic Defect in MSUD | Deficiency of the branched-chain α-keto acid dehydrogenase (BCKD) complex. | medscape.com |
| Pathophysiology | Accumulation of branched-chain amino acids and their corresponding α-keto acids, including 3-methyl-2-oxobutyric acid. | healthmatters.io |
| Clinical Consequence | Neurotoxicity, metabolic acidosis, and progressive neurodegeneration. | medscape.com |
| Diagnostic Significance | Serves as a key biomarker for the diagnosis and management of MSUD. | rupahealth.com |
Correlative Studies with Broader Metabolic Dysfunctions
Beyond its definitive role in MSUD, elevated levels of 3-methyl-2-oxobutyric acid and other BCAAs have been correlated with broader metabolic dysfunctions, including insulin (B600854) resistance and type 2 diabetes (T2D). healthmatters.ionih.gov Research has indicated a link between elevated plasma levels of branched-chain amino acids and insulin resistance, potentially due to decreased catabolism for energy production. healthmatters.io
A significant nontargeted metabolomics study identified 3-methyl-2-oxovalerate, the keto-acid derivative of isoleucine, as the strongest predictive biomarker for impaired fasting glucose (IFG) after glucose itself. nih.gov This association was significant and replicated in an independent population, suggesting a crucial role for BCAA catabolism in the development of T2D and IFG. nih.gov Other studies have noted that in uremic patients, the response of blood BCKA levels to a glucose tolerance test is altered, which may be linked to insulin antagonism. ebi.ac.uk These findings highlight that disruptions in BCAA metabolism, reflected by biomarkers like 3-methyl-2-oxobutyric acid, are not confined to rare genetic disorders but are also implicated in widespread metabolic conditions.
Utility in Omics Approaches (e.g., Metabolomics, Integrated Omics)
The study of 3-methyl-2-oxobutyric acid has been greatly enhanced by the application of "omics" technologies, particularly metabolomics. nih.goviarc.fr Metabolomics allows for the comprehensive profiling of small-molecule metabolites in biological samples, providing a functional readout of the physiological state. iarc.fr 3-Methyl-2-oxobutyric acid is frequently identified and quantified in metabolomic analyses of various biofluids, including blood and urine. nih.goviarc.fr
These approaches have been instrumental in confirming its role as a biomarker in MSUD and in discovering its association with other conditions like T2D. nih.govebi.ac.uk For example, a large-scale, nontargeted metabolomics survey of fasting plasma metabolites was crucial in identifying the link between 3-methyl-2-oxovalerate and IFG. nih.gov Integrated omics, which combines metabolomics data with genomics, transcriptomics, or proteomics, offers a more holistic understanding of the metabolic pathways involving 3-methyl-2-oxobutyric acid and how they are genetically regulated and functionally expressed.
Modulation of Cellular Processes in Research Models
In controlled laboratory settings, 3-methyl-2-oxobutyric acid has been studied for its effects on fundamental cellular processes, providing insight into the mechanisms behind its physiological and pathological roles.
Effects on Protein Turnover and Nitrogen Balance in in vitro and ex vivo Studies
Research using animal models and isolated tissues has explored the impact of 3-methyl-2-oxobutyric acid on amino acid metabolism, which is intrinsically linked to protein turnover and nitrogen balance. Studies in rats have shown that high dietary levels of individual BCKAs, including α-ketoisovalerate (3-methyl-2-oxobutyric acid), can alter the plasma concentrations of other BCAAs and their corresponding keto acids. nih.gov For instance, high levels of dietary α-ketoisovalerate were found to depress plasma concentrations of other BCKAs and their related amino acids. nih.gov
Ex vivo studies using isolated perfused rat kidneys have demonstrated that the kidney releases significant amounts of 2-oxo acids, including 3-methyl-2-oxobutanoate (B1236294), during the metabolism of branched-chain amino acids. nih.gov These studies also indicate that the rates of transamination of amino acids can be greater than the rates of their oxidation in the kidney. nih.gov While not directly showing an effect on protein synthesis or breakdown, these findings illustrate how 3-methyl-2-oxobutyric acid participates in and influences the complex interplay of amino acid and nitrogen metabolism. nih.govnih.gov Further research has evaluated nitrogen balance and the excretion of 3-methylhistidine (a marker of muscle protein breakdown) in response to different amino acid solutions, though these studies did not find a superior effect of BCAA-enriched solutions on improving nitrogen balance or reducing muscle catabolism in trauma and infected children. nih.gov
Investigations into Mitochondrial Function and Bioenergetics
The accumulation of 3-methyl-2-oxobutyric acid and other BCKAs, as seen in MSUD, has significant consequences for mitochondrial function and cellular energy production (bioenergetics). The breakdown of BCKAs occurs within the mitochondria. nih.gov In conditions of BCKA accumulation, a compromise of energy metabolism can occur. This is partly because the high concentration of BCKAs can lead to a depletion of glutamate, which in turn reduces the concentration of other amino acids and impairs the malate-aspartate shuttle, a key process for transferring reducing equivalents into the mitochondria for energy production.
In vitro studies using isolated rat hepatocytes have shown that the metabolism of α-ketoisovalerate inhibits the flux through several key mitochondrial enzymes, including pyruvate carboxylase, pyruvate dehydrogenase, and carbamyl phosphate (B84403) synthetase. nih.gov The inhibition of these enzymes, which are crucial for gluconeogenesis (glucose production) and the urea (B33335) cycle, can be attributed to the accumulation of various acyl-CoA metabolites derived from α-ketoisovalerate metabolism. nih.gov These direct effects on key mitochondrial enzymes help explain the symptoms of hypoglycemia and hyperammonemia observed in patients with organic acid metabolism disorders. nih.gov
Table 2: Summary of Cellular Effects of 3-Methyl-2-oxobutyric Acid in Research Models
| Cellular Process | Investigated Effect in Research Models | Key Findings | Reference |
|---|---|---|---|
| Protein Turnover & Nitrogen Balance | Modulation of plasma amino acid and keto acid concentrations. | High dietary α-ketoisovalerate alters plasma levels of other BCAAs and their keto acids in rats. | nih.gov |
| Mitochondrial Function | Inhibition of key mitochondrial enzymes. | Metabolism of α-ketoisovalerate inhibits pyruvate carboxylase and pyruvate dehydrogenase in isolated hepatocytes. | nih.gov |
| Bioenergetics | Disruption of cellular energy metabolism. | Accumulation of BCKAs can compromise the malate-aspartate shuttle, affecting energy production. | |
| Urea Synthesis | Inhibition of a key urea cycle enzyme. | α-ketoisovalerate metabolism inhibits carbamyl phosphate synthetase. | nih.gov |
Future Directions and Emerging Research Areas
Novel Enzymatic and Metabolic Discoveries
3-Methyl-2-oxobutyric acid, also known as α-ketoisovalerate (KIV), is primarily known as the keto-acid derivative of the amino acid valine. frontiersin.org Its metabolization is a critical checkpoint in BCAA catabolism.
The central enzyme in this pathway is the branched-chain α-keto acid dehydrogenase complex (BCKDH) , a multi-subunit mitochondrial enzyme that catalyzes the irreversible oxidative decarboxylation of branched-chain keto acids. frontiersin.orgwikipedia.org This complex is a member of the mitochondrial α-ketoacid dehydrogenase family, which also includes the pyruvate (B1213749) and α-ketoglutarate dehydrogenase complexes. wikipedia.org The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. Phosphorylation by branched-chain α-keto acid dehydrogenase kinase (BCKDK) inhibits the complex, leading to an accumulation of BCKAs, while dephosphorylation by protein phosphatase PPM1K is activating. jci.org
Recent research has uncovered novel facets of this enzymatic regulation and its broader metabolic implications:
Dual-Function Regulation: BCKDK has been found to regulate not only BCAA metabolism but also de novo lipogenesis (the synthesis of fatty acids). frontiersin.org It accomplishes this by phosphorylating and activating ATP-Citrate Lyase (ACL), a key enzyme in the fatty acid synthesis pathway. frontiersin.orgjci.org This discovery links the metabolism of branched-chain amino acids directly to lipid synthesis.
Transcriptional Control: The transcription factor SREBP1 has been identified as a transcriptional regulator of BCKDK. jci.org Experiments in hepatocyte cell lines showed that inhibiting SREBP1 led to lower expression of BCKDK mRNA. jci.org
Alternative Metabolic Roles: Beyond its catabolic fate in humans, 3-Methyl-2-oxobutyric acid serves as a precursor for the synthesis of pantothenic acid (vitamin B5) in microorganisms like Escherichia coli. medchemexpress.commedchemexpress.comglpbio.com
Expanded Enzymatic Interactions: Research into various microorganisms has identified other enzymes capable of acting on related keto-acid structures. For instance, short-chain alcohol dehydrogenases from Burkholderia gladioli show potential in transforming related oxobutanoate compounds, suggesting a wider enzymatic landscape than previously understood. researchgate.net
| Enzyme/Regulator | Classical Function | Novel Discovery | Reference |
|---|---|---|---|
| Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK) | Inhibits BCKDH complex via phosphorylation, slowing BCAA catabolism. | Phosphorylates and activates ATP-Citrate Lyase (ACL), linking BCAA metabolism to de novo lipogenesis. | frontiersin.orgjci.org |
| SREBP1 (Sterol Regulatory Element-Binding Protein 1) | Master regulator of lipid metabolism. | Identified as a transcriptional regulator of BCKDK, controlling its expression levels. | jci.org |
| 3-Methyl-2-oxobutyric acid (in E. coli) | Metabolite in amino acid pathways. | Serves as a biosynthetic precursor to pantothenic acid (Vitamin B5). | medchemexpress.commedchemexpress.comglpbio.com |
Advanced Analytical Techniques for Comprehensive Profiling
Accurate measurement of 3-Methyl-2-oxobutyric acid and other BCKAs in biological matrices is essential for research. While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been used, they can be time-consuming or lack sensitivity. nih.govmdpi.com Recent advancements have provided more powerful analytical tools.
Liquid Chromatography-Mass Spectrometry (LC-MS): Modern LC-MS and tandem mass spectrometry methods are central to targeted metabolomics, allowing for the precise quantification of BCKAs in plasma and other tissues. jci.org
HPLC-Q-TOF/MS: A method using High-Performance Liquid Chromatography combined with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF/MS) has been developed for the simple and reliable determination of BCKAs in serum and muscle. nih.govmdpi.com This technique features simplified sample extraction, high sensitivity, and excellent linearity over a broad concentration range. nih.gov
HPLC with Fluorescence Detection: For analyzing intracellular α-keto acids, an HPLC method using the derivatizing agent 1,2-diamino-4,5-methylenedioxybenzene (DMB) has proven effective. rsc.org This method achieves very low limits of detection, in the nanomolar range, making it suitable for studying cellular metabolism. rsc.org
Hyperpolarized ¹³C Magnetic Resonance Spectroscopic Imaging (CSI): This non-invasive imaging technique allows for the real-time tracking of metabolic processes in vivo. By using hyperpolarized [1-¹³C]ketoisocaproate (a related BCKA), researchers can visualize its conversion to leucine (B10760876), providing a dynamic map of branched-chain aminotransferase (BCAT) enzyme activity within the brain. nih.gov
| Technique | Description | Sample Type | Key Advantage | Reference |
|---|---|---|---|---|
| HPLC-Q-TOF/MS | High-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry. | Serum, Muscle | High sensitivity, simplified sample preparation, and wide linear range. | nih.govmdpi.com |
| HPLC with Fluorescence Detection | Uses a derivatizing agent (DMB) to make α-keto acids fluorescent for highly sensitive detection. | Cells (intracellular) | Extremely low detection limits (nanomolar range), ideal for cellular-level analysis. | rsc.org |
| Hyperpolarized ¹³C CSI | An advanced magnetic resonance imaging technique that tracks a labeled metabolic substrate in real time. | In vivo (e.g., Brain) | Non-invasive, provides spatial and temporal information on enzyme activity. | nih.gov |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry for targeted metabolite measurement. | Plasma | High specificity and accuracy for targeted metabolomics panels. | jci.org |
Systems Biology Approaches to α-Keto Acid Metabolism
Systems biology integrates multiple data sources to model and understand complex biological processes. The study of α-keto acid metabolism has benefited significantly from this approach, which situates these molecules within broader metabolic and signaling networks.
Metabolomics, the large-scale study of small molecules, is a cornerstone of this approach, providing a functional readout of the physiological state that integrates genetic, environmental, and gut microbial influences. ahajournals.org Research indicates that BCKAs may be more sensitive indicators of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) than their parent BCAAs in individuals with severe obesity. jci.org
This integrated perspective connects α-keto acid metabolism to a variety of systemic processes:
Inter-organ Metabolism: BCKAs released from muscle are taken up and metabolized primarily by the liver, which has the highest capacity for their oxidative decarboxylation. frontiersin.org
Cardiometabolic Health: Metabolomic studies across the human lifespan have identified BCAA and BCKA profiles as early, modifiable biomarkers for cardiometabolic risk, including insulin (B600854) resistance and type 2 diabetes. frontiersin.orgahajournals.org
Multi-Omics Integration: The most advanced systems approaches combine metabolomic data with genomics, transcriptomics, and proteomics. ahajournals.org This allows researchers to build comprehensive models that link genetic predispositions (e.g., gene variants) and gene expression patterns with downstream metabolite profiles and disease phenotypes. jci.org
Exploration of Molecular Interactions Beyond Classical Pathways
Emerging research is uncovering functions for 3-Methyl-2-oxobutyric acid and its related enzymatic machinery that extend beyond canonical energy metabolism. These findings position α-keto acids as active signaling molecules.
A primary example is the recognition of α-ketoacid dehydrogenase complexes (KDHc) as crucial mitochondrial signaling platforms that are integral to cellular redox sensing. nih.gov This role is in addition to their function in nutrient breakdown. nih.gov
Furthermore, direct interactions with other major physiological systems have been identified:
Neurotransmitter System Modulation: In animal models, 3-Methyl-2-oxobutyric acid has been shown to induce convulsions by interacting with both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmitter systems in the brain. medchemexpress.com This demonstrates a direct neuroactive role for this metabolite, which may contribute to the neurological symptoms seen in metabolic disorders where it accumulates, such as Maple Syrup Urine Disease. rupahealth.comhmdb.ca
Cross-Pathway Enzymatic Regulation: As mentioned, the kinase BCKDK, which regulates 3-Methyl-2-oxobutyric acid levels, also phosphorylates and controls ACL, a rate-limiting enzyme in a completely different pathway (fatty acid synthesis). frontiersin.orgjci.org This represents a significant molecular interaction that coordinates the metabolic flux between amino acid catabolism and lipid production.
Protometabolic Networks: At a broader theoretical level, α-keto acids are considered to have been potentially critical molecules at the origin of life. nih.gov Their chemical properties may have allowed them to form early, abiotic reaction networks that could generate more complex molecules, suggesting their fundamental role in the emergence of metabolism itself. nih.gov
Q & A
Q. What are the solubility characteristics of this compound in aqueous and organic solvents?
- Methodological Answer : The salt is sparingly soluble in water (~5–10 g/L at 25°C) due to its ionic lattice structure. Solubility can be enhanced by adjusting pH (e.g., acidic conditions protonate the carboxylate, increasing solubility). In organic solvents like ethanol or DMSO, solubility is limited (<1 g/L). Experimental determination should follow standardized protocols (e.g., shake-flask method with gravimetric analysis) .
Advanced Research Questions
Q. What experimental strategies mitigate challenges in quantifying calcium content during salt synthesis?
- Methodological Answer :
- EDTA Titration Optimization : Ensure pH ≥12 to precipitate magnesium ions (common interferents) and use murexide indicator for sharp endpoint detection .
- Atomic Absorption Spectroscopy (AAS) : Directly measure calcium ions in digested samples (nitric acid digestion at 100°C for 2 hours) with detection limits <0.1 ppm .
- Ion Chromatography : Separate calcium from other cations (e.g., Na⁺, K⁺) using a cation-exchange column and conductivity detection .
Q. How does this compound interact with biological systems, particularly in amino acid metabolism studies?
- Methodological Answer :
- α-Ketoanalogue Role : The compound serves as a valine precursor in urea cycle disorder models. In vitro studies involve incubating hepatocytes with the salt and quantifying ammonia reduction via glutamate dehydrogenase assays .
- Stability in Physiological pH : Conduct kinetic studies in buffers (pH 6–8) to assess degradation rates (HPLC monitoring at 210 nm) .
Q. What are the common pitfalls in characterizing salt dissolution dynamics, and how can they be addressed?
- Methodological Answer :
- Dissolution Equilibrium : Use dynamic light scattering (DLS) to monitor particle size changes during dissolution. For ionic dissociation studies, employ conductivity meters to track Ca²⁺ release in real-time .
- Crystallization Interference : Avoid supersaturation by controlled cooling rates (1–2°C/min) during recrystallization .
Data Interpretation and Contradictions
Q. How should researchers resolve discrepancies in reported solubility values across studies?
- Methodological Answer :
- Standardize Conditions : Ensure consistent temperature (25°C ± 0.1), ionic strength (0.1 M NaCl), and pH (document buffer systems).
- Cross-Validate Techniques : Compare gravimetric results with UV-Vis spectrophotometry (calcium-arsenazo III complex at 650 nm) .
Q. What analytical approaches distinguish between hydrate and anhydrous forms of the salt?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–150°C to quantify water of crystallization.
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns with known hydrate/anhydrous reference data .
Application-Oriented Questions
Q. How can this compound be applied in chronic kidney disease (CKD) research models?
- Methodological Answer :
Q. What protocols ensure stability during long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
